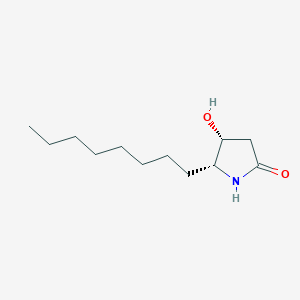
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxy group at the 4-position and an octyl chain at the 5-position. Its unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable octyl-substituted precursor with a chiral auxiliary to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high stereoselectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The lactam ring can be reduced to an amine using lithium aluminum hydride (LAH).
Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LAH, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of 4-keto-5-octylpyrrolidin-2-one.
Reduction: Formation of 4-hydroxy-5-octylpyrrolidine.
Substitution: Formation of 4-chloro-5-octylpyrrolidin-2-one or 4-bromo-5-octylpyrrolidin-2-one.
Scientific Research Applications
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the octyl chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a shorter alkyl chain.
(4R,5R)-4-hydroxy-5-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of an octyl group.
Uniqueness
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is unique due to its longer octyl chain, which can significantly influence its lipophilicity and interaction with biological membranes. This property makes it distinct from other pyrrolidinones with shorter alkyl chains, potentially leading to different biological activities and applications .
Properties
CAS No. |
63697-71-2 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-10-11(14)9-12(15)13-10/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
InChI Key |
HLYBPMLJKZRUIZ-GHMZBOCLSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](CC(=O)N1)O |
Canonical SMILES |
CCCCCCCCC1C(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















